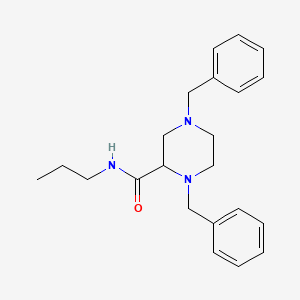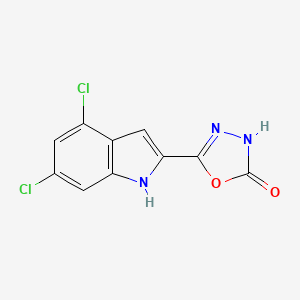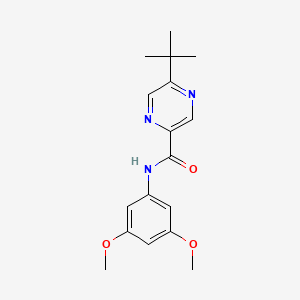![molecular formula C17H13NOS B12593656 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-97-2](/img/structure/B12593656.png)
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona es un compuesto heterocíclico que pertenece a la familia de las benzo[a]fenotiazinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona generalmente implica la reacción de la vitamina K3 con 2-aminotiofenol. Esta reacción procede a través de una serie de pasos, incluida la formación de compuestos intermedios, que luego se ciclan para formar el producto final . Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio para la oxidación, agentes reductores como borohidruro de sodio para la reducción y varios electrófilos para las reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir una variedad de benzo[a]fenotiazinas sustituidas .
Aplicaciones Científicas De Investigación
6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona implica su interacción con los componentes celulares. En los sistemas biológicos, puede intercalarse en el ADN, interrumpiendo el proceso de replicación y provocando la muerte celular. También genera especies reactivas de oxígeno (ROS) al absorber la luz, lo que puede causar daño oxidativo a los componentes celulares .
Comparación Con Compuestos Similares
Compuestos similares
6-Metil-5H-benzo[a]fenoxazin-5-ona: Similar en estructura pero contiene un átomo de oxígeno en lugar de azufre.
10-Cloro-6-metil-7a,11a-dihidro-5H-benzo[a]fenoxazin-5-ona: Contiene un sustituyente de cloro y un átomo de oxígeno.
Unicidad
6-Metil-6,12-dihidro-5H-benzo[a]fenotiazin-5-ona es único debido a su estructura que contiene azufre, que imparte propiedades químicas y biológicas distintas. Su capacidad de actuar como fotosensibilizador y su actividad antiproliferativa lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
630094-97-2 |
|---|---|
Fórmula molecular |
C17H13NOS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3 |
Clave InChI |
RPJCBKRJFSLBEA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12593576.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)









